4-n-Butyl-3',5'-difluorobenzophenone, with the chemical formula and CAS number 844885-13-8, is a compound that belongs to the class of benzophenones, which are widely used in various applications due to their photoprotective properties. This compound is characterized by the presence of two fluorine atoms at the 3' and 5' positions of the benzophenone structure, along with a butyl group at the 4-position of the phenyl ring.
4-n-Butyl-3',5'-difluorobenzophenone falls under the category of organic compounds. It is classified as a benzophenone derivative and is noted for its potential applications in organic synthesis and as an intermediate in pharmaceutical manufacturing.
The synthesis of 4-n-butyl-3',5'-difluorobenzophenone typically involves a Friedel-Crafts acylation reaction. This method is widely used for introducing acyl groups into aromatic compounds and is characterized by the following steps:
The reaction conditions can vary based on specific requirements, such as temperature and duration. For instance, maintaining a temperature range of 40-60°C for several hours may be necessary to achieve optimal yields.
The molecular structure of 4-n-butyl-3',5'-difluorobenzophenone features:
4-n-butyl-3',5'-difluorobenzophenone participates in various chemical reactions typical of benzophenones:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For instance, reactions involving nucleophilic substitution may require polar aprotic solvents for better solubility and reactivity.
The mechanism through which 4-n-butyl-3',5'-difluorobenzophenone exerts its effects typically involves:
Research has shown that benzophenones can act as effective UV filters due to their ability to absorb harmful UV radiation while minimizing skin damage.
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
4-n-butyl-3',5'-difluorobenzophenone finds applications primarily in scientific research:
Post-acylation hydrolysis decomposes the aluminum complex, releasing the crude benzophenone. The reaction exhibits 85–90% conversion efficiency at laboratory scale, though industrial implementation requires rigorous exclusion of moisture to prevent catalyst deactivation. Key impurities include the ortho-acylated isomer (∼5–8%) and hydrolyzed acid derivatives, necessitating advanced purification strategies [2].
Table 1: Key Molecular Descriptors of 4-n-Butyl-3',5'-difluorobenzophenone
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆F₂O |
Molecular Weight | 274.31 g/mol |
CAS Registry Number | 844885-13-8 |
Purity (Commercial) | ≥97% |
Alternative Identifiers | MFCD06201517 |
The 3’,5’-difluorophenyl ketone moiety within this compound serves as a critical electrophilic site for nucleophilic aromatic substitution (NAS), enabling downstream functionalization for advanced materials. NAS reactions exploit the electron-deficient character imparted by the meta-fluorine atoms, which stabilize the anionic Meisenheimer intermediate upon nucleophilic attack. As established in mechanistic studies, fluorine’s superior leaving-group ability in NAS (compared to chlorine or bromine) arises from its high electronegativity and the kinetic favorability of C–F bond cleavage in the intermediate [4].
Polymer chemistry applications demonstrate this reactivity, where 3,5-difluorobenzophenone derivatives undergo step-growth polymerization with bisphenols via fluoride displacement. Wright State University research confirms that incorporating 4-n-butyl-3',5'-difluorobenzophenone into poly(aryl ether ketone) (PAEK) backbones introduces pendant alkyl chains, disrupting crystallinity and enhancing solubility. The electron-withdrawing benzoyl group para to fluorine activates the ring toward NAS, enabling polymerization at 150–180°C in polar aprotic solvents like N-methylpyrrolidone (NMP) [6] [7].
Aluminum trichloride remains the dominant catalyst for Friedel-Crafts synthesis of this compound due to its cost efficiency and ability to accommodate sensitive fluorinated aromatics. However, optimization studies reveal that stoichiometric excesses beyond 1.2 equivalents promote side reactions, including competitive diaryl ketone formation and Friedel-Crafts alkylation. Alternative catalysts like aluminum trifluoride (AlF₃) or boron trifluoride (BF₃) have been explored to suppress dehalogenation, though they exhibit lower activity (<70% conversion) [2].
Selective n-butylation of the precursor 4-bromobenzophenone via Grignard reactions presents an alternative pathway. Nickel-catalyzed Kumada coupling between 4-bromobenzophenone and n-butylmagnesium bromide achieves >95% selectivity but requires expensive ligands and anhydrous conditions. This route remains economically challenging for industrial-scale synthesis compared to direct Friedel-Crafts acylation [2].
Scale-up of 4-n-butyl-3',5'-difluorobenzophenone synthesis faces three primary bottlenecks: exotherm management during acylation, fluorine-mediated equipment corrosion, and consistent recrystallization performance. A Chinese patent addresses the first challenge via a segmented addition protocol where 1,3-difluorobenzene is added incrementally to the pre-cooled (–5°C) benzoyl chloride/AlCl₃ mixture, maintaining temperatures <40°C. Uncontrolled exotherms at multi-kilogram scales promote dehalogenation, yielding undesired benzophenone byproducts [2].
Corrosion resistance necessitates Hastelloy C-276 reactors for processes involving fluorinated intermediates at elevated temperatures. Post-reaction quenching generates HCl, which forms highly corrosive hydrofluoric acid upon contact with residual fluorides. A case study documented a 30% yield reduction in glass-lined equipment due to metallic contamination catalyzing ketone decomposition [2].
Recrystallization consistency across batches requires precise control of solvent composition. Pilot-scale trials (50 kg batches) demonstrated that hexane/ethanol ratios must be maintained within ±2% to prevent oiling-out. Implementing in-line NIR monitoring to track solute concentration enables automated antisolvent addition, achieving lot-to-lot purity variations of <0.3% [2].
Table 3: Industrial-Scale Production Metrics
Process Stage | Laboratory Yield | Pilot-Scale Yield (50 kg) | Key Scale-Up Challenge |
---|---|---|---|
Friedel-Crafts Acylation | 88% | 82% | Exotherm control; moisture exclusion |
Aqueous Quench | 95% recovery | 89% recovery | Emulsion formation |
Solvent Extraction | 98% efficiency | 92% efficiency | Phase separation kinetics |
Recrystallization | 99.5% purity | 98.7% purity | Solvent ratio precision |
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